

Amino-PEG3-C2-Amine: A Technical Guide for Bioconjugation

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	Amino-PEG3-C2-Amine	
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For Researchers, Scientists, and Drug Development Professionals

Introduction

Amino-PEG3-C2-Amine is a versatile, bifunctional linker molecule integral to the field of bioconjugation. Its structure, featuring two primary amine groups separated by a hydrophilic three-unit polyethylene glycol (PEG) chain and an ethylenediamine core, provides a flexible spacer that is crucial in the synthesis of complex biomolecules such as Antibody-Drug Conjugates (ADCs) and Proteolysis Targeting Chimeras (PROTACs).[1][2][3] The PEG component enhances aqueous solubility, reduces steric hindrance, and can improve the pharmacokinetic properties of the final conjugate, making it an invaluable tool in drug development and life sciences research.[4][5]

This technical guide provides a comprehensive overview of the properties, applications, and experimental protocols associated with **Amino-PEG3-C2-Amine** as a bioconjugation reagent.

Physicochemical Properties

A clear understanding of the physicochemical properties of **Amino-PEG3-C2-Amine** is essential for its effective application in conjugation reactions.



Property	Value	Source
Molecular Formula	C8H20N2O3	[6]
Molecular Weight	192.26 g/mol	[6]
Appearance	Colorless to light yellow liquid	[1]
Density	~1.2892 g/cm³	[1]
Purity	≥90%	[1]
Solubility	Soluble in water (up to 100 mg/mL with sonication) and common organic solvents (e.g., DMSO, DMF)	[1][6]
Storage	Store at -20°C for long-term stability (up to 3 years in pure form)	[1][6]

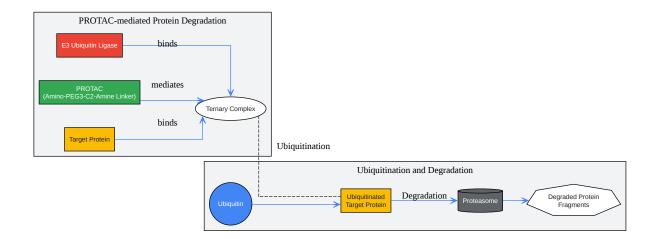
Core Applications in Bioconjugation

The bifunctional nature of **Amino-PEG3-C2-Amine**, with its two primary amine groups, allows for versatile conjugation strategies. These primary amines can react with a variety of functional groups, most notably activated carboxylic acids such as N-hydroxysuccinimide (NHS) esters, to form stable amide bonds.[7][8][9]

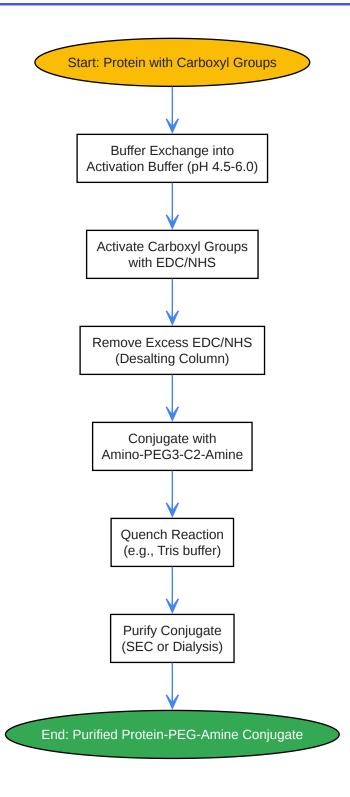
PROTAC Synthesis

Amino-PEG3-C2-Amine serves as a flexible linker in the synthesis of PROTACs.[1][2][6] PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent proteasomal degradation of the target protein.[6] The PEG linker physically separates the two binding moieties, allowing for the formation of a stable ternary complex (Target Protein - PROTAC - E3 Ligase).









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- To cite this document: BenchChem. [Amino-PEG3-C2-Amine: A Technical Guide for Bioconjugation]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1664901#amino-peg3-c2-amine-as-a-bioconjugation-reagent]

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